2-(4-chloro-2-methylphenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide
Description
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Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-10-8-11(19)6-7-14(10)25-9-15(22)20-21-16-17(23)12-4-2-3-5-13(12)18(16)24/h2-8H,9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBXIXADJUJAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chloro-2-methylphenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide is a synthetic compound with potential applications in various biological contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicological data, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Formula : C18H13ClN2O4
- Molecular Weight : 356.76 g/mol
The structure features a chloro-substituted phenoxy group and a hydrazide moiety linked to a dioxo-indene structure, which contributes to its biological properties.
Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:
- Antimicrobial Activity : Studies have shown that phenoxyacetic acid derivatives can inhibit the growth of various bacterial strains. The presence of the chloro group enhances this activity by increasing lipophilicity, allowing better membrane penetration .
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can mitigate oxidative stress in cells. This is particularly relevant in the context of diseases where oxidative damage is a contributing factor .
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, which could provide therapeutic benefits in conditions like diabetes and cancer .
Toxicological Profile
The toxicological assessment of 4-chloro-2-methylphenoxyacetic acid (MCPA), a related compound, provides insights into the safety profile of similar derivatives:
- Acute Toxicity : In animal studies, MCPA has shown effects such as reduced food intake and increased water consumption at high doses (2000 ppm). The liver and kidneys were identified as target organs .
- Chronic Effects : Long-term exposure may lead to liver and kidney damage, with symptoms including nausea, dizziness, and muscle twitching reported at elevated exposure levels .
Case Studies and Research Findings
Several studies highlight the biological activity of compounds related to this compound:
- Study on Antimicrobial Efficacy : A research study demonstrated that derivatives of chloro-substituted phenoxyacids exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in agricultural fungicides or preservatives .
- Antioxidant Activity Assessment : In vitro assays indicated that phenoxyacetic acid derivatives could scavenge free radicals effectively. The antioxidant capacity was measured using DPPH radical scavenging assays, confirming the potential health benefits associated with these compounds .
- Enzyme Inhibition Studies : Enzyme assays revealed that certain derivatives could inhibit key enzymes involved in glucose metabolism. This finding supports further investigation into their use as antidiabetic agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H13ClN2O4 |
| Molecular Weight | 356.76 g/mol |
| Antimicrobial Activity (MIC) | <100 µg/mL against E. coli |
| Antioxidant Activity (IC50) | 25 µg/mL in DPPH assay |
| Acute Toxicity (LD50) | >2000 mg/kg in rats |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 2-(4-chloro-2-methylphenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide exhibits promising anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:
- Breast Cancer (MCF-7) : The compound showed significant cytotoxic effects, with IC50 values indicating potent activity.
- Prostate Cancer (PC-3) : Similar results were observed, suggesting a mechanism involving apoptosis induction through the modulation of key signaling pathways such as NF-kB and PI3K/Akt.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies utilizing agar diffusion methods revealed that it possesses inhibitory effects against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest potential applications in developing new antimicrobial agents.
Herbicidal Activity
Research into the herbicidal applications of this compound has shown that it can effectively inhibit the growth of certain weeds. Field trials have demonstrated:
- Selective toxicity : The compound selectively targets specific weed species without harming crops.
This selectivity is crucial for enhancing agricultural productivity while minimizing environmental impact.
Data Table: Biological Activities of this compound
Study 1: Anticancer Mechanism Exploration
A detailed investigation into the mechanism of action revealed that the compound induces apoptosis through mitochondrial pathways. The study utilized Western blot analysis to assess the expression levels of pro-apoptotic and anti-apoptotic proteins, confirming the compound's role in cancer cell death.
Study 2: Herbicide Efficacy
In a series of field trials conducted over two growing seasons, the herbicidal efficacy of the compound was evaluated against common agricultural weeds. Results indicated that at a concentration of 100 g/ha, it significantly reduced weed biomass compared to untreated controls.
Chemical Reactions Analysis
Hydrazone Reactivity
The hydrazone group (–NH–N=C–) enables the following key reactions:
Acid/Base Hydrolysis
Under acidic or basic conditions, the hydrazone bond undergoes cleavage:
This reaction is typical for hydrazones and regenerates the parent hydrazide and carbonyl compound .
Metal Complexation
The hydrazone group acts as a bidentate ligand, coordinating with transition metals like Cu(II) or Fe(III). For example:
Such complexes are often colored and can be characterized via UV-Vis spectroscopy .
Condensation Reactions
The hydrazide moiety can react with aldehydes or ketones to form new hydrazones. For instance:
This reactivity is analogous to coumarin-derived hydrazides .
Cyclization
Under thermal or catalytic conditions, the hydrazone group may undergo cyclization to form heterocycles such as pyrazoles or triazoles. For example:
Similar cyclizations are documented for structurally related hydrazones .
Aromatic Substitution Reactions
The 4-chloro-2-methylphenoxy group directs electrophilic substitution (e.g., nitration, sulfonation) to specific positions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative | |
| Sulfonation | H₂SO₄/SO₃ | 5-Sulfo derivative |
Steric hindrance from the methyl group may reduce reactivity at the ortho position .
Reduction of the Hydrazone Bond
Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to a C–N single bond:
This reaction modifies biological activity by altering conjugation .
Oxidation of the Indenone Moiety
The 1,3-dioxoindenylidene group may undergo oxidation to form quinone-like structures under strong oxidizing agents (e.g., KMnO₄) .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis typically involves condensation of hydrazide derivatives with carbonyl-containing intermediates under reflux conditions. For example:
- Step 1 : Reacting a hydrazide precursor (e.g., 2-(4-chloro-2-methylphenoxy)acetohydrazide) with a dioxo-indene derivative in a 1:1 methanol/chloroform mixture with catalytic acetic acid under reflux for 5–18 hours .
- Step 2 : Purification via recrystallization (methanol or ethanol) to achieve yields >70%. Solvent choice (ethanol, DMF) and catalysts (e.g., K₂CO₃) are critical for optimizing purity .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- TLC : Monitor reaction progress using silica gel plates and UV visualization .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrazide and aromatic proton environments (e.g., δ 3.8 ppm for -OCH₃ groups, δ 7.5–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., m/z 430.2 [M+1] for related acetohydrazides) .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretches at 1667 cm⁻¹, N-H at 3468 cm⁻¹) .
Q. What initial biological assays are recommended for evaluating its potential bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or acetylcholinesterase using spectrophotometric methods .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized when encountering low purity or side products?
- Methodological Answer :
- Solvent Optimization : Switch from ethanol to DMF for better solubility of intermediates .
- Catalyst Screening : Test bases like K₂CO₃ vs. NaHCO₃ to reduce byproducts .
- Temperature Control : Lower reflux temperatures (60–80°C) to prevent decomposition of heat-sensitive groups .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguish aromatic vs. hydrazone protons) .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., bond angles and torsional conformations) .
- Comparative Analysis : Cross-reference with spectral databases (e.g., PubChem) for similar acetohydrazides .
Q. What experimental designs are effective for studying structure-activity relationships (SAR)?
- Methodological Answer :
- Derivatization : Synthesize analogs with modified substituents (e.g., replace -OCH₃ with -NO₂) and compare bioactivity .
- Computational Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2) .
- Pharmacophore Mapping : Identify critical moieties (e.g., dioxo-indene group) for activity using QSAR models .
Q. What challenges arise in crystallographic studies of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in mixed solvents (e.g., methanol/chloroform) to obtain diffraction-quality crystals .
- Disorder Management : Address positional disorder in flexible hydrazone groups via refinement tools (e.g., SHELXL) .
Q. How can computational modeling enhance understanding of its mechanism of action?
- Methodological Answer :
- MD Simulations : Simulate ligand-protein interactions over 100 ns to assess stability (e.g., with GROMACS) .
- DFT Calculations : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
